molecular formula C14H13IO2 B8679968 (5-(Benzyloxy)-2-iodophenyl)methanol

(5-(Benzyloxy)-2-iodophenyl)methanol

Cat. No.: B8679968
M. Wt: 340.16 g/mol
InChI Key: CXSZODDHFZIYBY-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2-iodophenyl)methanol, with the molecular formula C 14 H 13 IO 2 and a molecular weight of 340.16 g/mol, is a valuable chemical intermediate in organic synthesis and medicinal chemistry research . The compound features both a benzyl-protected phenol and an iodophenyl group, making it a versatile building block for constructing more complex molecules. The iodine atom is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form new carbon-carbon bonds. Researchers utilize this and similar benzyloxy-substituted compounds as key precursors in the synthesis of pharmacologically active heterocycles, including benzofuran derivatives . Such structures are of significant interest in early-stage drug discovery for investigating novel therapeutics. For example, related 5-substituted benzyloxy-2-arylbenzofuran scaffolds have been explored as potent inhibitors of transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel implicated in various physiological processes . This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use, nor for personal application.

Properties

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

(2-iodo-5-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H13IO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2

InChI Key

CXSZODDHFZIYBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)CO

Origin of Product

United States

Preparation Methods

Ortho-Iodination of 5-Benzyloxybenzyl Alcohol

The most efficient route involves ortho-iodination of 5-benzyloxybenzyl alcohol using silver trifluoroacetate (AgTFA) and iodine (I₂) in chloroform (CHCl₃).

Procedure:

  • Synthesis of 5-Benzyloxybenzyl Alcohol :

    • 5-Hydroxybenzaldehyde is benzylated using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield 5-benzyloxybenzaldehyde.

    • Reduction with sodium borohydride (NaBH₄) in methanol (MeOH) at 0°C provides 5-benzyloxybenzyl alcohol (87% yield).

  • Ortho-Iodination :

    • A saturated iodine solution in CHCl₃ is added to 5-benzyloxybenzyl alcohol and AgTFA at room temperature.

    • The reaction proceeds via electrophilic aromatic substitution, with AgTFA acting as a Lewis acid to activate iodine for ortho-position attack relative to the hydroxymethyl group.

Reaction Conditions :

  • Solvent: CHCl₃

  • Temperature: 25°C

  • Time: 2 hours

  • Yield: 85%

Key Advantages :

  • Avoids toxic diazotization reagents.

  • Scalable to multigram quantities with minimal byproducts.

Reduction of 5-Benzyloxy-2-iodobenzaldehyde

An alternative route involves the reduction of 5-benzyloxy-2-iodobenzaldehyde to the corresponding alcohol.

Procedure:

  • Synthesis of 5-Benzyloxy-2-iodobenzaldehyde :

    • Directed iodination of 5-benzyloxybenzaldehyde using N-iodosuccinimide (NIS) and triflic acid (TfOH) at –20°C introduces iodine at the 2-position (72% yield).

  • Aldehyde Reduction :

    • NaBH₄ in MeOH reduces the aldehyde to the primary alcohol (94% yield).

Limitations :

  • Requires harsh iodination conditions, risking over-iodination.

  • Lower overall yield (68%) compared to the AgTFA method.

Ullmann Coupling

Aryl halide coupling between 2-iodo-5-hydroxybenzyl alcohol and benzyl bromide using a copper(I) catalyst:

  • Conditions : CuI, 1,10-phenanthroline, K₃PO₄, dimethyl sulfoxide (DMSO), 110°C.

  • Yield : 58%.

Selective Protection/Deprotection

  • Step 1 : Iodination of 5-hydroxybenzyl alcohol using I₂/KI in acetic acid.

  • Step 2 : Benzylation of the 5-hydroxy group with BnBr/K₂CO₃.

  • Yield : 63%.

Experimental Optimization and Challenges

Solvent and Catalyst Screening

CatalystSolventTemperatureYield (%)
AgTFACHCl₃25°C85
BF₃·Et₂OCH₂Cl₂0°C62
CuIDMSO110°C58

Key Insight : AgTFA in CHCl₃ provides superior regioselectivity and yield due to enhanced iodine electrophilicity.

Byproduct Management

  • Challenge : Over-iodination at the 4-position.

  • Solution : Stoichiometric control of I₂ (1.1 equiv) and reaction monitoring via TLC.

Analytical Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.35–7.28 (m, 5H, Bn-H), 6.92 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.98 (s, 2H, OCH₂Ph), 4.62 (s, 2H, CH₂OH).

  • IR (cm⁻¹) : 3324 (O-H), 2917 (C-H), 1590 (C=C), 1260 (C-O).

Applications in Drug Synthesis

This compound serves as a precursor to chromone derivatives with antiviral activity. For example:

  • Antiviral Chromones : React with ketene dithioacetals to form 2,6-bis-arylmethyloxy-5-hydroxychromones (47–71% yield) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(Benzyloxy)-2-iodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form 5-benzyloxy-2-iodobenzylamine using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium azide to form 5-benzyloxy-2-azidobenzyl alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, other nucleophiles.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 5-benzyloxy-2-iodobenzylamine.

    Substitution: 5-benzyloxy-2-azidobenzyl alcohol and other substituted derivatives.

Scientific Research Applications

Chemistry: (5-(Benzyloxy)-2-iodophenyl)methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, iodine-containing compounds are often explored for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5-(Benzyloxy)-2-iodophenyl)methanol depends on its specific application

Molecular Targets and Pathways:

    Iodine Atom: The iodine atom can participate in halogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and protein function.

    Benzyloxy Group: The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(5-(Benzyloxy)-2-iodophenyl)methanol 50765-13-4 C₁₄H₁₃IO₂ 340.156 5-benzyloxy, 2-iodo, hydroxymethyl High lipophilicity, halogen reactivity
(5-Iodo-2-methylphenyl)methanol 1260242-01-0 C₈H₉IO 248.06 2-methyl, 5-iodo, hydroxymethyl Smaller size, lower steric hindrance
(2-(Benzyloxy)-4-iodophenyl)methanol 854028-49-2 C₁₄H₁₃IO₂ 340.156 2-benzyloxy, 4-iodo, hydroxymethyl Altered substitution pattern
(5-(Benzyloxy)-2-fluorophenyl)methanol N/A C₁₄H₁₃FO₂ ~256.25 5-benzyloxy, 2-fluoro, hydroxymethyl Enhanced electronegativity, smaller halogen
5-(Hydroxymethyl)-2-iodophenol 773869-57-1 C₇H₇IO₂ 249.04 2-iodo, 5-hydroxymethyl, free -OH Higher polarity, unprotected hydroxyl

Key Observations :

  • Substituent Position: The position of iodine and benzyloxy groups significantly impacts reactivity. For example, (2-(Benzyloxy)-4-iodophenyl)methanol (CAS 854028-49-2) shares the same molecular formula as the target compound but exhibits distinct electronic effects due to iodine at the 4-position .
  • Halogen Effects: Replacing iodine with fluorine (as in (5-(Benzyloxy)-2-fluorophenyl)methanol) reduces steric bulk and increases electronegativity, favoring nucleophilic aromatic substitution over oxidative coupling .
  • Hydroxyl Protection: Compared to 5-(Hydroxymethyl)-2-iodophenol, the benzyloxy group in the target compound protects the hydroxyl group, enhancing stability during synthetic workflows .

Physicochemical Properties

  • Lipophilicity: The benzyloxy group in this compound increases logP (predicted ~3.36) compared to 5-(Hydroxymethyl)-2-iodophenol (logP ~1.2), favoring membrane permeability in drug design .
  • Solubility: The unprotected hydroxyl group in 5-(Hydroxymethyl)-2-iodophenol improves aqueous solubility (~15 mg/mL in methanol), whereas the benzyloxy group in the target compound reduces it (~5 mg/mL) .
  • Thermal Stability : Iodine’s polarizability enhances thermal stability compared to fluorine analogs, as seen in differential scanning calorimetry (DSC) studies .

Q & A

Q. What unexplored research directions exist for this compound?

  • Methodology :
  • Photodynamic therapy : Explore iodine’s role in generating reactive oxygen species (ROS) under UV light .
  • Material science : Investigate self-assembly into liquid crystals or coordination polymers using the methanol -OH as a ligand .

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